

ACY-1083: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN).[1][2][5] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of ACY-1083, with a focus on its mechanism of action and therapeutic effects in CIPN models.

Pharmacokinetics

The pharmacokinetic profile of **ACY-1083** has been characterized in mice following intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of ACY-1083 in Mice



Parameter	Value	Species	Dose	Route of Administrat ion	Source
Cmax	936 ng/mL	Mouse	5 mg/kg	Intraperitonea I (i.p.)	[1]
T½	3.5 hours	Mouse	5 mg/kg	Intraperitonea I (i.p.)	[1]
Biologically Active Plasma Exposure	8 hours	Mouse	5 mg/kg	Intraperitonea I (i.p.)	[1]

Pharmacodynamics

ACY-1083 exerts its biological effects primarily through the selective inhibition of HDAC6, leading to a cascade of downstream events that contribute to its therapeutic potential.

In Vitro Activity

ACY-1083 is a highly potent inhibitor of HDAC6 with an in vitro IC50 of 3 nM.[1] It demonstrates significant selectivity for HDAC6 over other HDAC isoforms, being over 260-fold more selective for HDAC6 than for HDACs 1-9.[1] This selectivity is a key feature, as it minimizes off-target effects associated with broader HDAC inhibition. A primary pharmacodynamic marker of **ACY-1083** activity is the dose-dependent increase in the acetylation of α -tubulin, a known HDAC6 substrate.[1]

Table 2: In Vitro Selectivity of ACY-1083

Target	IC50	Selectivity vs. HDAC6	Source
HDAC6	3 nM	-	[1]
Other HDACs (1-9)	>780 nM	>260-fold	[1]



In Vivo Pharmacodynamics and Efficacy

Preclinical studies have extensively investigated the in vivo pharmacodynamic effects and therapeutic efficacy of **ACY-1083**, particularly in models of chemotherapy-induced peripheral neuropathy.

Reversal of Chemotherapy-Induced Peripheral Neuropathy (CIPN):

- ACY-1083 has been shown to effectively prevent and reverse mechanical allodynia, spontaneous pain, and numbness in rodent models of cisplatin- and paclitaxel-induced neuropathy.[1][2][5]
- Treatment with ACY-1083 restores intraepidermal nerve fiber density, suggesting a role in nerve regeneration.[5]

Mechanism of Action in CIPN:

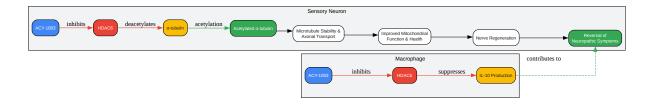
The therapeutic effects of **ACY-1083** in CIPN are believed to be mediated through a multi-faceted mechanism:

- Increased α-Tubulin Acetylation: Inhibition of HDAC6 by ACY-1083 leads to increased acetylation of α-tubulin in peripheral nerves.[1] This is significant because α-tubulin acetylation is crucial for the stability and function of microtubules, which are essential for axonal transport.
- Improved Mitochondrial Function: ACY-1083 enhances mitochondrial bioenergetics and content in the tibial nerve and dorsal root ganglia of cisplatin-treated mice.[1] By improving mitochondrial transport and health, ACY-1083 may alleviate the neuronal damage caused by chemotherapeutic agents.
- Modulation of Inflammatory Pathways: ACY-1083 has been shown to increase the
 expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the spinal cord of
 cisplatin-treated mice.[6][7] This effect is dependent on macrophages.[6][7] The increased IL10 signaling to sensory neurons is a critical component of the reversal of mechanical
 hypersensitivity.[6]

Signaling Pathways and Experimental Workflows



Signaling Pathway of ACY-1083 in Reversing CIPN

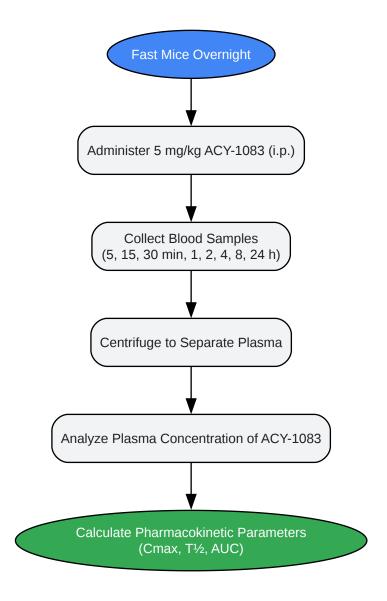


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Caption: Mechanism of ACY-1083 in reversing chemotherapy-induced peripheral neuropathy.

Experimental Workflow for In Vivo Pharmacokinetic Study





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Caption: Workflow for determining the pharmacokinetic profile of ACY-1083 in mice.

Experimental ProtocolsIn Vivo Pharmacokinetics in Mice

- Animals: Mice were fasted overnight prior to the study.[1]
- Formulation and Dosing: ACY-1083 was dissolved in a vehicle of 10% dimethylacetamide and 10% Solutol HS 15 in saline.[1] A single dose of 5 mg/kg was administered via intraperitoneal injection.[1]



- Blood Sampling: Blood was collected via retro-orbital bleeding at multiple time points post-injection: 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours.[1]
- Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 5 minutes at 4°C.[1]
- Analysis: Plasma concentrations of ACY-1083 were determined to calculate pharmacokinetic parameters.

In Vivo Efficacy in a Cisplatin-Induced Neuropathy Model

- Animal Model: C57BL/6J mice were used.[1]
- Induction of Neuropathy: Mice received two cycles of cisplatin (cumulative dose of 23 mg/kg).[1]
- Treatment: Three days after the final cisplatin dose, when mechanical allodynia was
 established, mice were treated daily with ACY-1083 (3 or 10 mg/kg, i.p.) or vehicle for 7
 days.[1]
- Formulation: For these studies, ACY-1083 was formulated in 20% 2-hydroxypropyl-β-cyclodextrin and 0.5% hydroxypropyl methylcellulose in water.[1]
- Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments.[1]

Western Blot for α-Tubulin Acetylation

- Tissue Collection: Tibial nerves were collected from mice treated with cisplatin and ACY-1083 or vehicle.[1]
- Protein Extraction and Quantification: Standard protein extraction and quantification methods were used.
- Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α -tubulin and total α -tubulin.



• Detection and Analysis: Appropriate secondary antibodies and a detection system were used to visualize the protein bands. The density of the bands was quantified to determine the relative levels of acetylated α-tubulin.[1]

Conclusion

ACY-1083 is a selective HDAC6 inhibitor with a promising preclinical profile for the treatment of chemotherapy-induced peripheral neuropathy. Its pharmacokinetic properties in mice allow for sufficient plasma exposure to engage its target and elicit a pharmacodynamic response. The mechanism of action is well-supported by evidence of increased α -tubulin acetylation, improved mitochondrial function, and modulation of the IL-10 signaling pathway. While these preclinical findings are encouraging, it is important to note the absence of publicly available data on the safety, toxicology, and clinical development of **ACY-1083** in humans. Further investigation is warranted to translate these promising preclinical results into clinical applications.

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